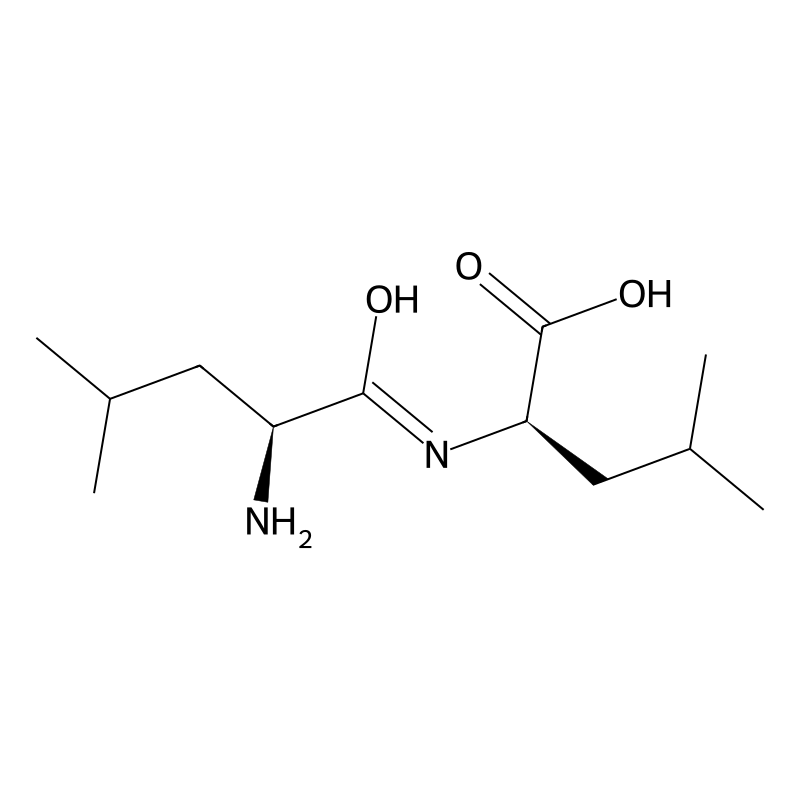

l-Leucyl-d-leucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Peptide Synthesis Studies

L-leucyl-d-leucine can be used as a model substrate for studying peptide bond formation by enzymes like peptidases. These enzymes play a crucial role in protein degradation and processing within cells. Research on l-leucyl-d-leucine can provide insights into enzyme specificity and activity ().

Stereochemical Recognition Studies

The difference in chirality between L-leucine and D-leucine allows l-leucyl-d-leucine to be used in research investigating the stereoselectivity of biological molecules. This property can be helpful in understanding how certain molecules interact with specific receptors or enzymes based on their 3D structure ().

Potential Applications in Peptide-Based Drugs

Dipeptides like l-leucyl-d-leucine can serve as building blocks for designing novel peptide-based drugs. These drugs have the potential to target specific biological processes due to their high affinity and selectivity for certain receptors. However, further research is needed to explore the therapeutic potential of l-leucyl-d-leucine specifically ().

L-Leucyl-D-leucine is a dipeptide composed of two amino acids: L-leucine and D-leucine. Leucine is a branched-chain amino acid essential for protein synthesis and metabolic regulation. The presence of both L- and D-forms in the dipeptide structure introduces unique properties, particularly in terms of biological activity and chemical behavior. This compound has garnered attention for its potential applications in pharmaceuticals, materials science, and biochemistry.

- Peptide bond formation studies: Leu-d-Leu can serve as a model substrate for studying enzymes involved in peptide bond formation and cleavage [].

- Stereochemical investigations: The presence of both L- and d- isomers allows researchers to probe the effect of chirality on peptide-receptor interactions or enzyme specificity [].

- Drug development: Modified dipeptides containing Leu-d-Leu might be explored for their potential therapeutic effects due to their ability to target specific biological processes.

The biological activity of L-Leucyl-D-leucine is primarily linked to its components. L-leucine is known to stimulate protein synthesis through the mechanistic target of rapamycin (mTOR) pathway, playing a crucial role in muscle metabolism and growth . The D-form may also impact biological processes differently, as D-amino acids can modulate physiological responses distinct from their L-counterparts. Research indicates that dipeptides like L-Leucyl-D-leucine may have immunomodulatory effects and influence cellular signaling pathways .

L-Leucyl-D-leucine can be synthesized through various methods:

- Chemical Synthesis: This involves the coupling of L-leucine and D-leucine using activating agents such as carbodiimides or through solid-phase peptide synthesis techniques.

- Biochemical Synthesis: Enzymatic methods utilizing specific amino acid ligases or peptidases can facilitate the formation of this dipeptide under mild conditions, preserving its integrity and functionality.

- Natural Sources: While not commonly found in nature as a free dipeptide, the individual amino acids can be sourced from protein hydrolysates or synthesized by microbial fermentation processes.

L-Leucyl-D-leucine has several applications across different fields:

- Pharmaceuticals: Its potential immunomodulatory effects make it a candidate for therapeutic applications in immune-related disorders.

- Nutraceuticals: As a dietary supplement, it may enhance muscle recovery and growth due to the anabolic properties of L-leucine.

- Materials Science: Its unique crystal packing and sorption properties allow for applications in separation technologies and the development of novel materials .

Interaction studies highlight the unique properties of L-Leucyl-D-leucine. It has been shown to selectively interact with various organic molecules, demonstrating high sorption capacity toward certain alcohols over nitriles . These interactions are influenced by the dipeptide's ability to form layered crystal structures, which can change based on the size and nature of guest molecules.

L-Leucyl-D-leucine shares structural similarities with several other dipeptides and amino acid derivatives. Here are some notable comparisons:

| Compound | Composition | Unique Features |

|---|---|---|

| L-Leucyl-L-leucine | Two L-leucines | Exhibits strong anabolic effects; common in muscle supplements. |

| D-Leucyl-D-leucine | Two D-leucines | Less common; may have different biological activities compared to L-isomers. |

| Glycyl-L-leucine | Glycine + L-leucine | Often used in drug formulations; impacts solubility and stability. |

| L-Alany-L-leucine | Alanine + L-leucine | Known for its role in metabolic pathways; affects energy metabolism. |

| L-Valyl-L-leucine | Valine + L-leucine | Similar branched-chain structure; contributes to muscle metabolism but differs in potency. |

L-Leucyl-D-leucine's unique combination of enantiomers allows it to exhibit distinct properties not found in homochiral peptides, making it an interesting subject for further research in both biological and material sciences.

Chemical Synthesis Pathways

Chemical synthesis represents the most widely employed approach for producing l-Leucyl-d-leucine dipeptide. The fundamental strategy involves coupling l-leucine and d-leucine through peptide bond formation using various activation methods [1] . The classical approach utilizes N,N'-dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBt) as coupling reagents in a tetrahydrofuran-water mixture [1]. This methodology provides several advantages including mild reaction conditions, elimination of protecting groups, and reduction of reaction times compared to traditional peptide synthesis approaches.

The reaction mechanism involves initial formation of benzotriazole esters through reaction of DCC and HOBt in dichloromethane, followed by peptide bond formation when the amino acid components are combined [1]. A significant innovation in this approach is the use of environmentally friendly solvent mixtures that facilitate easy removal of the dicyclohexylurea byproduct through simple filtration, avoiding the need for chromatographic purification of intermediates [1].

Alternative chemical synthesis pathways employ different coupling reagents including benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) . These reagents offer improved coupling efficiency and reduced racemization compared to carbodiimide-based methods, particularly important when working with d-amino acid components that may be more susceptible to epimerization [3].

The choice of protecting groups significantly influences the synthesis outcome. For l-Leucyl-d-leucine synthesis, the N-terminal protecting group must be compatible with the reaction conditions while maintaining stereochemical integrity. Common protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), each offering distinct advantages in terms of removal conditions and compatibility with subsequent purification steps [4].

Solid Phase Peptide Synthesis Techniques

Solid Phase Peptide Synthesis (SPPS) has emerged as the predominant method for peptide production due to its high efficiency, automation potential, and excellent scalability [5] [6]. The technique involves covalent attachment of the growing peptide chain to an insoluble polymeric support, typically polystyrene cross-linked with divinylbenzene [7]. This approach eliminates the need for intermediate purification steps and allows for excess reagents to be removed by simple filtration and washing procedures [6].

For l-Leucyl-d-leucine synthesis, SPPS begins with attachment of the C-terminal d-leucine residue to the resin support through an acid-labile linker [8]. The most commonly employed strategy utilizes Fmoc chemistry, where the N-α-fluorenylmethyloxycarbonyl protecting group is removed under basic conditions using piperidine [7]. The coupling reaction proceeds through activation of the N-protected l-leucine with coupling reagents such as HBTU or HATU in the presence of a base like N,N-diisopropylethylamine [7].

The resin choice significantly impacts synthesis efficiency and final product quality. For dipeptide synthesis, Wang resin or Rink amide resin are commonly employed, providing appropriate linkage stability and cleavage conditions [8]. The resin loading typically ranges from 0.2 to 1.5 mmol/g, with lower loadings often preferred for difficult sequences to minimize steric hindrance and aggregation [9].

Modern SPPS employs microwave-assisted synthesis to accelerate reaction kinetics and improve coupling efficiency [10]. This approach reduces synthesis times from hours to minutes while maintaining high coupling yields and minimizing side reactions [10]. For l-Leucyl-d-leucine, microwave heating at controlled temperatures (typically 50-80°C) enhances the coupling reaction between the sterically hindered leucine residues [8].

Enzymatic Synthesis Approaches

Enzymatic peptide synthesis offers distinct advantages including stereospecificity, mild reaction conditions, and environmental compatibility [11] [12]. For l-Leucyl-d-leucine synthesis, specific proteases can catalyze peptide bond formation through either equilibrium-controlled or kinetically-controlled mechanisms [12]. Carboxypeptidase Y has demonstrated effectiveness in synthesizing dipeptides through enzyme-catalyzed condensation of amino acid esters and amino acid amides [11].

The enzymatic approach typically employs a two-step process where the initial dipeptide amide formation is followed by deamidation using peptide amidase [11]. This methodology achieved continuous production capabilities with space-time yields of 257 g/L·day for model dipeptides [11]. The process benefits from the stereospecific nature of enzyme catalysis, ensuring retention of amino acid configuration throughout the synthesis.

Muramoyl-pentapeptide carboxypeptidase represents another enzymatic option specifically effective for d-d-configuration dipeptide synthesis [13]. This enzyme demonstrates remarkable stereospecificity, incorporating only d-enantiomers of amino acids or amino acid derivatives as nucleophiles [13]. Product yields range from 40 to 87%, with higher yields typically obtained when using unmodified amino acids compared to amino acid derivatives [13].

Protease-catalyzed synthesis operates through formation of acyl-enzyme intermediates that can undergo either aminolysis (peptide bond formation) or hydrolysis (peptide bond cleavage) [12]. The success of aminolysis depends on the aminolysis-to-hydrolysis ratio, which is influenced by enzyme specificity, substrate concentration, and reaction conditions [12]. Optimization of these parameters enables efficient dipeptide synthesis while minimizing competitive hydrolysis reactions.

Purification Strategies

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) represents the gold standard for peptide purification, offering high resolution and reproducibility [14] [15]. For l-Leucyl-d-leucine purification, C18 columns provide optimal retention and separation characteristics [14]. The mobile phase typically consists of water and acetonitrile with 0.1% trifluoroacetic acid as an ion-pairing reagent [14] [15].

The purification process development follows a systematic approach beginning with analytical method optimization on small columns before scaling to preparative dimensions [14]. Critical parameters include gradient slope, flow rate, and temperature, which must be carefully optimized for each specific peptide [14]. For l-Leucyl-d-leucine, a shallow gradient from 5% to 60% acetonitrile over 20-30 minutes typically provides adequate resolution from synthesis impurities [15].

Ion exchange chromatography serves as an orthogonal purification technique, separating peptides based on charge differences rather than hydrophobicity [16] [17]. This approach proves particularly valuable as a capture step upstream of RP-HPLC, reducing the impurity load and enhancing final purity [16]. For dipeptides containing both acidic and basic amino acids, cation exchange chromatography often provides effective separation [17].

Size exclusion chromatography, while less commonly employed for dipeptides, can provide gentle purification conditions that preserve peptide integrity [15]. This technique separates based on molecular size and proves useful for removing aggregated species or high molecular weight impurities [15].

Co-crystallization Methods

Co-crystallization emerges as an innovative approach for direct purification of peptides contaminated with synthesis byproducts [18] [19]. This technique has demonstrated particular effectiveness for removing trifluoroacetate contamination from dipeptides, a common challenge in peptide synthesis [18]. The method involves combining the crude peptide with appropriate co-formers under controlled crystallization conditions to produce pure crystalline complexes [18].

For l-Leucyl-d-leucine purification, systematic screening of co-formers including pyridazine, 1H-pyrazole, pyridine N-oxide, and pyrazine has yielded promising results [19]. The co-crystallization process produces multicomponent crystals containing only the target dipeptide and selected co-formers, effectively excluding trifluoroacetate and other impurities [18] [19].

The crystallization conditions require careful optimization including solvent selection, temperature control, and concentration parameters [20] [21]. Success depends on achieving the appropriate balance between nucleation and crystal growth rates while maintaining selective inclusion of the target peptide [20]. This approach offers the advantage of single-step purification while avoiding the environmental impact and cost associated with large-scale chromatographic separations [21].

Trifluoroacetate Contamination Challenges

Trifluoroacetate (TFA) contamination represents a significant challenge in peptide synthesis and purification due to its widespread use in RP-HPLC purification and solid-phase synthesis cleavage procedures [22] [23]. TFA forms strong ionic interactions with positively charged amino acid residues including the N-terminus, arginine, lysine, and histidine [22]. This contamination affects peptide properties including mass, solubility, secondary structure, and biological activity [22] [24].

The presence of TFA contamination necessitates specific removal strategies to ensure peptide quality and safety [23] [25]. Multiple approaches have been developed including salt exchange with hydrochloric acid, anion exchange chromatography, and specialized washing procedures [25]. The HCl exchange method involves dissolving the peptide in hydrochloric acid solution, allowing ionic exchange, followed by lyophilization to obtain the peptide hydrochloride salt [25].

Alternative approaches include acetonitrile-based TFA exchange procedures and anion exchange resin treatments [25]. The acetonitrile method employs HCl-saturated acetonitrile to achieve approximately 98 mol% chloride content [25]. Ion exchange methods utilize strong anion exchange resins pre-equilibrated with acetate or other desired counterions [25].

The extent of TFA contamination can be quantified using ion chromatography methods capable of detecting TFA levels as low as 90 ng/mL [26] [27]. These analytical techniques enable monitoring of purification effectiveness and ensure compliance with regulatory requirements for pharmaceutical applications [26].

Industrial Production Considerations

Industrial-scale production of l-Leucyl-d-leucine requires comprehensive consideration of multiple factors including raw material procurement, equipment design, process scalability, and regulatory compliance [28] [29]. The transition from laboratory to manufacturing scale introduces complexities related to heat and mass transfer, mixing efficiency, and quality control [29].

Equipment selection for large-scale synthesis must accommodate the specific requirements of peptide chemistry including inert atmosphere capabilities, temperature control, and efficient mixing [30] [31]. Automated peptide synthesizers capable of handling kilogram quantities have been developed specifically for industrial applications [28]. These systems incorporate advanced monitoring and control systems to ensure consistent product quality [31].

Process development for industrial production requires systematic optimization of reaction conditions, purification strategies, and isolation procedures [32] [33]. Critical parameters include yield optimization, impurity control, and process robustness [31]. Scale-up strategies must account for differences in heat transfer, mixing patterns, and residence time distributions compared to laboratory-scale operations [29].

Quality control systems for industrial peptide production encompass identity confirmation, purity assessment, potency testing, and stability evaluation [34]. Analytical methods must be validated according to International Council for Harmonisation (ICH) guidelines and demonstrate appropriate sensitivity, specificity, and robustness [31] [34].

Environmental considerations play an increasingly important role in industrial peptide production [33]. Sustainable synthesis approaches focus on reducing solvent consumption, minimizing waste generation, and employing greener reagents and processes [33] [35]. Process Mass Intensity (PMI) serves as a key metric for evaluating environmental impact, with typical peptide synthesis processes requiring significant optimization to achieve acceptable sustainability metrics [33].

Regulatory compliance requires adherence to Good Manufacturing Practice (GMP) standards throughout the production process [34]. This includes facility design, personnel training, equipment qualification, and comprehensive documentation systems [34]. For pharmaceutical applications, additional considerations include stability testing, impurity qualification, and demonstration of batch-to-batch consistency [31] [34].

The economic viability of industrial peptide production depends on achieving optimal balance between yield, purity, and production costs [32] [36]. Factors influencing cost structure include raw material expenses, energy consumption, labor requirements, and waste disposal costs [36]. Successful commercial production requires continuous process improvement and optimization to maintain competitive positioning in the expanding peptide therapeutics market [32].

XLogP3

Wikipedia

Dates

Explore Compound Types